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Compound of Interest

Compound Name: 6-Bromomethyl-2-cyanopyridine

Cat. No.: B022390 Get Quote

An In-depth Technical Guide to the FT-IR Spectrum of 6-Bromomethyl-2-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR)

spectrum of 6-bromomethyl-2-cyanopyridine. Due to the limited availability of a publicly

accessible, fully assigned experimental spectrum, this guide presents a reliable interpretation

based on the characteristic frequencies of its constituent functional groups and data from

structurally analogous molecules.[1] This information is critical for the verification and

characterization of this important synthetic intermediate in drug discovery and development.[2]

Molecular Structure and Functional Groups
6-Bromomethyl-2-cyanopyridine is a versatile bifunctional molecule featuring a pyridine ring

substituted at the 2-position with a cyano group (-C≡N) and at the 6-position with a

bromomethyl group (-CH₂Br).[2] These functional groups give rise to characteristic absorption

bands in the infrared spectrum, allowing for its structural confirmation.

Predicted FT-IR Spectral Data
The following table summarizes the predicted infrared absorption bands for 6-bromomethyl-2-
cyanopyridine. The predictions are derived from established correlation charts and spectral

data of similar pyridine and nitrile compounds.[1][3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b022390?utm_src=pdf-interest
https://www.benchchem.com/product/b022390?utm_src=pdf-body
https://www.benchchem.com/product/b022390?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Infrared_IR_Spectroscopy_of_6_Bromonicotinonitrile.pdf
https://www.benchchem.com/product/b022390
https://www.benchchem.com/product/b022390?utm_src=pdf-body
https://www.benchchem.com/product/b022390
https://www.benchchem.com/product/b022390?utm_src=pdf-body
https://www.benchchem.com/product/b022390?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Infrared_IR_Spectroscopy_of_6_Bromonicotinonitrile.pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.researchgate.net/figure/Simulated-vibrational-infrared-spectra-of-2-3-and-4-cyanopyridine_fig2_281898682
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Vibrational Assignment

3100 - 3000 Medium
Aromatic C-H stretching

(pyridine ring)[3][5]

2970 - 2950 Medium
Asymmetric CH₂ stretching

(bromomethyl group)

2880 - 2860 Medium
Symmetric CH₂ stretching

(bromomethyl group)

2240 - 2220 Strong, Sharp
C≡N stretching (nitrile group)

[1][6]

1600 - 1585 Medium
C=C stretching (in-ring,

aromatic)[3][7]

1500 - 1400 Medium
C=C and C=N stretching (in-

ring, aromatic)[3][7]

~1450 Medium
CH₂ scissoring (bending)

(bromomethyl group)

~1250 Medium
CH₂ wagging (bending)

(bromomethyl group)

~1100 Medium C-Br stretching[1]

900 - 675 Strong
C-H out-of-plane bending

("oop")[1]

Interpretation of the FT-IR Spectrum
A detailed analysis of the different regions of the FT-IR spectrum is crucial for the structural

elucidation of 6-bromomethyl-2-cyanopyridine.

The Functional Group Region (4000-1500 cm⁻¹):

Aromatic C-H Stretching: The region between 3100-3000 cm⁻¹ is characteristic of the C-H

stretching vibrations of the pyridine ring.[3][5]
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Aliphatic C-H Stretching: The bands corresponding to the asymmetric and symmetric

stretching of the C-H bonds in the bromomethyl (-CH₂Br) group are expected to appear in

the 2970-2860 cm⁻¹ range.

Nitrile (C≡N) Stretching: A strong and sharp absorption band between 2240 and 2220

cm⁻¹ is a highly diagnostic peak for the cyano group.[1][6] Its presence is a key indicator

for the confirmation of the molecule.

The Fingerprint Region (1500-400 cm⁻¹):

Pyridine Ring Vibrations: The absorptions for the C=C and C=N stretching vibrations within

the pyridine ring typically appear in the 1600-1400 cm⁻¹ range.[3][7]

Bromomethyl Group Bending: The bending vibrations (scissoring and wagging) of the -

CH₂- group are expected in the fingerprint region, around 1450 cm⁻¹ and 1250 cm⁻¹,

respectively.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is anticipated to be

observed around 1100 cm⁻¹.[1]

Out-of-Plane Bending: Strong absorptions due to the out-of-plane bending of the aromatic

C-H bonds are expected in the 900-675 cm⁻¹ range and are characteristic of the

substitution pattern of the pyridine ring.[1]

Experimental Protocols
The following protocols describe the standard procedures for obtaining the FT-IR spectrum of a

solid sample like 6-bromomethyl-2-cyanopyridine.

Sample Preparation (KBr Pellet Technique)
This is a common method for obtaining high-quality FT-IR spectra of solid samples.[6]

Materials:

6-Bromomethyl-2-cyanopyridine (1-2 mg)

FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)
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Agate mortar and pestle

Pellet press with die

Procedure:

Gently grind the KBr in the agate mortar to a fine powder.

Add the solid 6-bromomethyl-2-cyanopyridine to the KBr in the mortar.

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is

obtained.

Transfer the powder to the pellet die.

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a

transparent or translucent pellet.

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR

spectrometer.[6]

FT-IR Data Acquisition
Instrumentation:

A modern FT-IR spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two,

Agilent Cary 630).[6]

Procedure:

Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water

and CO₂ interference.[6]

Acquire a background spectrum with an empty sample compartment.

Place the prepared KBr pellet containing the sample in the spectrometer's sample

compartment.
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Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]

Perform data processing using the spectrometer's software, which may include baseline

correction and peak picking.

Analyze the resulting spectrum by assigning the observed absorption bands to the

corresponding molecular vibrations based on the data in the table above and established

correlation charts.

Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for the FT-IR

analysis of 6-bromomethyl-2-cyanopyridine.

Caption: Molecular structure with key functional groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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